[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate
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Overview
Description
[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two ester functional groups, which are derived from 2,2-dimethylpropanoic acid and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 2-(hydroxymethyl)benzoic acid with 2,2-dimethylpropanoic anhydride and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-(hydroxymethyl)benzoic acid, 2,2-dimethylpropanoic acid, and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: 2-(hydroxymethyl)benzoic acid, 2,2-dimethylpropanoic acid, acetic acid
Reduction: Corresponding alcohols
Substitution: Different ester derivatives
Scientific Research Applications
[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate involves its hydrolysis to release the active components, 2-(hydroxymethyl)benzoic acid, 2,2-dimethylpropanoic acid, and acetic acid. These components can then interact with various molecular targets and pathways in biological systems. For example, 2-(hydroxymethyl)benzoic acid can inhibit certain enzymes, while acetic acid can act as a metabolic intermediate.
Comparison with Similar Compounds
[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate can be compared with other ester compounds such as:
Methyl 2-(acetyloxy)benzoate: Similar structure but lacks the 2,2-dimethylpropanoic acid moiety.
Ethyl 2-(acetyloxy)benzoate: Similar structure but contains an ethyl group instead of the 2,2-dimethylpropanoic acid moiety.
Propyl 2-(acetyloxy)benzoate: Similar structure but contains a propyl group instead of the 2,2-dimethylpropanoic acid moiety.
The uniqueness of this compound lies in its dual ester functionality, which provides distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
66195-30-0 |
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Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C15H18O6/c1-10(16)21-12-8-6-5-7-11(12)13(17)19-9-20-14(18)15(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
CJUSVYKLCJIJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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